

Crystal Structure of 2-Ethynylthiane: A Technical Guide Based on Theoretical Predictions

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Compound of Interest

Compound Name: **2-Ethynylthiane**

Cat. No.: **B008549**

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Disclaimer: As of October 2025, a comprehensive search of the scientific literature has revealed no experimentally determined crystal structure for **2-ethynylthiane** or its simple derivatives. This document, therefore, presents a theoretical and predictive guide for researchers, scientists, and drug development professionals. The synthesis, experimental protocols, and structural data presented herein are based on established chemical principles and computational predictions, and await experimental verification.

Introduction

Thiane and its derivatives are important saturated heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of a rigid ethynyl group at the 2-position is expected to impart unique conformational constraints and electronic properties. An understanding of the three-dimensional structure of **2-ethynylthiane** is crucial for designing novel molecular entities with specific biological activities or material properties. This guide outlines a plausible synthetic route, a hypothetical protocol for crystal structure determination, and predicted crystallographic data for the title compound.

Proposed Synthesis of 2-Ethynylthiane

A feasible synthetic approach to **2-ethynylthiane** involves the deprotonation of thiane at the 2-position using a strong base, followed by quenching the resulting anion with an electrophilic acetylene source.

Reaction Scheme:

- Deprotonation of Thiane: Thiane is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the 2-thianyl anion.
- Reaction with an Ethynylating Agent: The in situ generated anion is then reacted with an electrophilic acetylene equivalent. A common and effective reagent for this purpose is N-ethynyl-N,N-dimethylaniline.
- Workup: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride, followed by extraction and purification to yield **2-ethynylthiane**.

Hypothetical Experimental Protocols

Synthesis of 2-Ethynylthiane

Materials:

- Thiane (Tetrahydro-2H-thiopyran)
- n-Butyllithium (2.5 M in hexanes)
- N-ethynyl-N,N-dimethylaniline
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Standard glassware for inert atmosphere chemistry

Procedure:

- A solution of thiane (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

- n-Butyllithium (1.1 eq) is added dropwise to the stirred solution, and the reaction mixture is maintained at -78 °C for 1 hour.
- A solution of N-ethynyl-N,N-dimethylaniline (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture.
- The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
- The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
- The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **2-ethynylthiane**.

Single Crystal X-ray Diffraction (Hypothetical)

- Crystallization: Single crystals of **2-ethynylthiane** would be grown by slow evaporation of a suitable solvent (e.g., hexane, pentane, or a mixture of solvents) at a controlled temperature.
- Data Collection: A suitable crystal would be mounted on a goniometer and placed in a stream of cold nitrogen (e.g., 100 K). X-ray diffraction data would be collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).
- Structure Solution and Refinement: The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Predicted Crystallographic Data

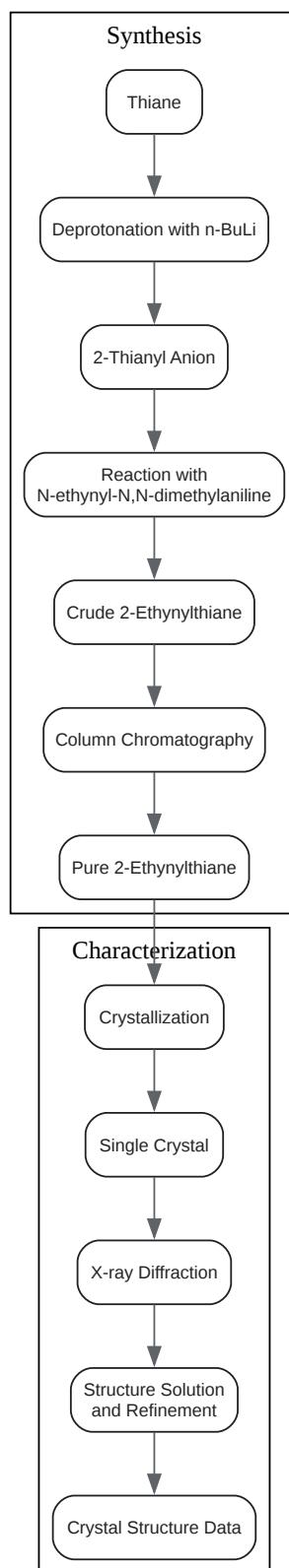
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the crystal structure.^{[1][2]} Crystal structure prediction (CSP) algorithms can generate plausible crystal packings, which are then ranked by their lattice

energies.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) The following table summarizes predicted crystallographic parameters for **2-ethynylthiane** based on such theoretical approaches.

Parameter	Predicted Value
Chemical Formula	C ₇ H ₁₀ S
Formula Weight	126.22 g/mol
Crystal System	Monoclinic or Orthorhombic
Space Group	P2 ₁ /c or P2 ₁ 2 ₁ 2 ₁ (common for small organic molecules)
a (Å)	5-10
b (Å)	8-15
c (Å)	6-12
α (°)	90
β (°)	90-110 (for monoclinic)
γ (°)	90
Volume (Å ³)	600-900
Z (molecules/unit cell)	4
Density (calculated) (g/cm ³)	1.1-1.3

Visualization of Workflow

The following diagram illustrates the proposed workflow for the synthesis and characterization of **2-ethynylthiane**.

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Proposed workflow for the synthesis and structural characterization of **2-ethynylthiane**.

Conclusion

While the crystal structure of **2-ethynylthiane** remains to be experimentally determined, this guide provides a solid theoretical foundation for its synthesis and crystallographic analysis. The proposed synthetic route is based on well-established organometallic chemistry. The predicted crystallographic data and the outlined experimental protocols offer a starting point for researchers interested in this novel thiane derivative. Experimental validation of these theoretical predictions will be a valuable contribution to the field of heterocyclic chemistry.

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